

Application Note: Dual-Modality Biological Screening of N,5-Dimethylpicolinamide (N,5-DMP)

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Compound of Interest

Compound Name: *N,5-dimethylpicolinamide*

CAS No.: 107427-70-3

Cat. No.: B024881

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Executive Summary & Rationale

N,5-dimethylpicolinamide (N,5-DMP) is a "privileged scaffold" in medicinal chemistry, representing a structural hybrid between metal-chelating fragments and kinase inhibitor pharmacophores (e.g., the N-methylpicolinamide headgroup of Sorafenib).

Unlike the unsubstituted parent picolinamide, the 5-methyl substitution introduces two critical properties:

- **Metabolic Blockade:** It sterically and electronically hinders oxidation at the reactive C5 position of the pyridine ring.
- **Lipophilicity Modulation:** It increases logP, potentially enhancing membrane permeability for intracellular targeting.

This Application Note provides a rigorous, self-validating experimental design to screen N,5-DMP for its two primary predicted activities: Zinc-Metalloenzyme Inhibition (via the picolinamide pincer) and Kinase/Antitumor Activity (as a fragment probe).

Physicochemical Profiling (Pre-Screening)

Before biological assays, the compound's solution behavior must be validated to prevent false negatives due to precipitation.

Protocol A: Kinetic Solubility & Stability

Rationale: Picolinamides can exhibit flat SAR (Structure-Activity Relationships) if aggregation occurs. The 5-methyl group increases hydrophobicity, necessitating DMSO stock validation.

Materials:

- N,5-DMP (>98% purity, HPLC).
- Universal Buffer (PBS pH 7.4).
- Nephelometer or UV-Vis Plate Reader.

Workflow:

- Stock Prep: Dissolve N,5-DMP to 10 mM in 100% DMSO. Sonicate for 5 mins to ensure no micro-crystals remain.
- Dilution: Prepare a serial dilution (100 μ M to 0.1 μ M) in PBS (final DMSO <1%).
- Readout: Measure Absorbance at 620 nm (turbidity) immediately and after 24h incubation at 37°C.
- Acceptance Criteria:

relative to blank.

Parameter	Predicted Value	Method	Relevance
cLogP	~0.8 - 1.2	In Silico (ChemDraw)	Membrane Permeability
pKa (Pyridine N)	~3.5 - 4.0	Potentiometric Titration	Zinc Binding Affinity
Solubility	>100 μ M	Kinetic Nephelometry	Assay Validity

Screening Pathway A: Metalloenzyme Inhibition (The "Pincer" Effect)

Mechanism: The pyridine nitrogen and the amide oxygen form a bidentate chelation motif capable of sequestering the catalytic Zinc ion (

) in metalloproteases like MMPs (Matrix Metalloproteinases) or ADAMS.

Protocol B: FRET-Based MMP-9 Inhibition Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a ratiometric readout that is less susceptible to the optical interference often caused by pyridine-containing compounds.

Reagents:

- Enzyme: Recombinant Human MMP-9 (catalytic domain).
- Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic peptide).
- Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) as a positive control.

Step-by-Step Procedure:

- Assay Buffer: 50 mM Tris (pH 7.5), 10 mM
 , 150 mM NaCl, 0.05% Brij-35. Crucial: Do not add excess Zinc, as it will mask the chelation effect.
- Enzyme Activation: Incubate MMP-9 with 1 mM APMA (p-aminophenylmercuric acetate) for 2h at 37°C if using pro-enzyme.
- Compound Addition:
 - Add 20 µL of N,5-DMP (variable concentration) to black 96-well plates.
 - Add 40 µL of Activated MMP-9 (final conc. 5 nM).
 - Incubate 30 mins at RT to allow equilibrium binding.

- Reaction Initiation: Add 40 μ L of Substrate (final conc. 10 μ M).
- Kinetic Read: Monitor Fluorescence () every 60 seconds for 45 minutes.

Data Analysis: Calculate the slope (RFU/min) of the linear phase.

Screening Pathway B: Antitumor Fragment Profiling

Mechanism: N,5-DMP mimics the "head" of Sorafenib. While likely less potent than the full drug, it serves as a probe for Raf/MEK/ERK pathway interference or general toxicity in high-metabolism cancers (e.g., HepG2).

Protocol C: Cell Viability & Phenotypic Screen

Rationale: HepG2 cells are selected due to their high sensitivity to picolinamide-based kinase inhibitors (see Sorafenib MoA).

Experimental Setup:

- Cell Line: HepG2 (Hepatocellular carcinoma).[1][2]
- Readout: ATP Quantification (CellTiter-Glo®) – more robust than MTT for metabolic inhibitors.

Workflow:

- Seeding: Plate HepG2 cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h.
- Treatment: Treat with N,5-DMP (8-point dose response: 0.1 μ M – 100 μ M).
 - Control: Sorafenib (Positive), DMSO (Negative).
- Duration: Incubate for 72 hours.
- Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins dark.

- Luminescence: Read integration time 1.0s.

Western Blot Validation (Optional but Recommended): If

, lyse cells and blot for p-ERK1/2 vs. Total ERK. A decrease in p-ERK indicates Raf kinase engagement.

ADME Profiling: Microsomal Stability

Mechanism: The 5-methyl group is hypothesized to block metabolic oxidation. This assay validates that structural advantage.

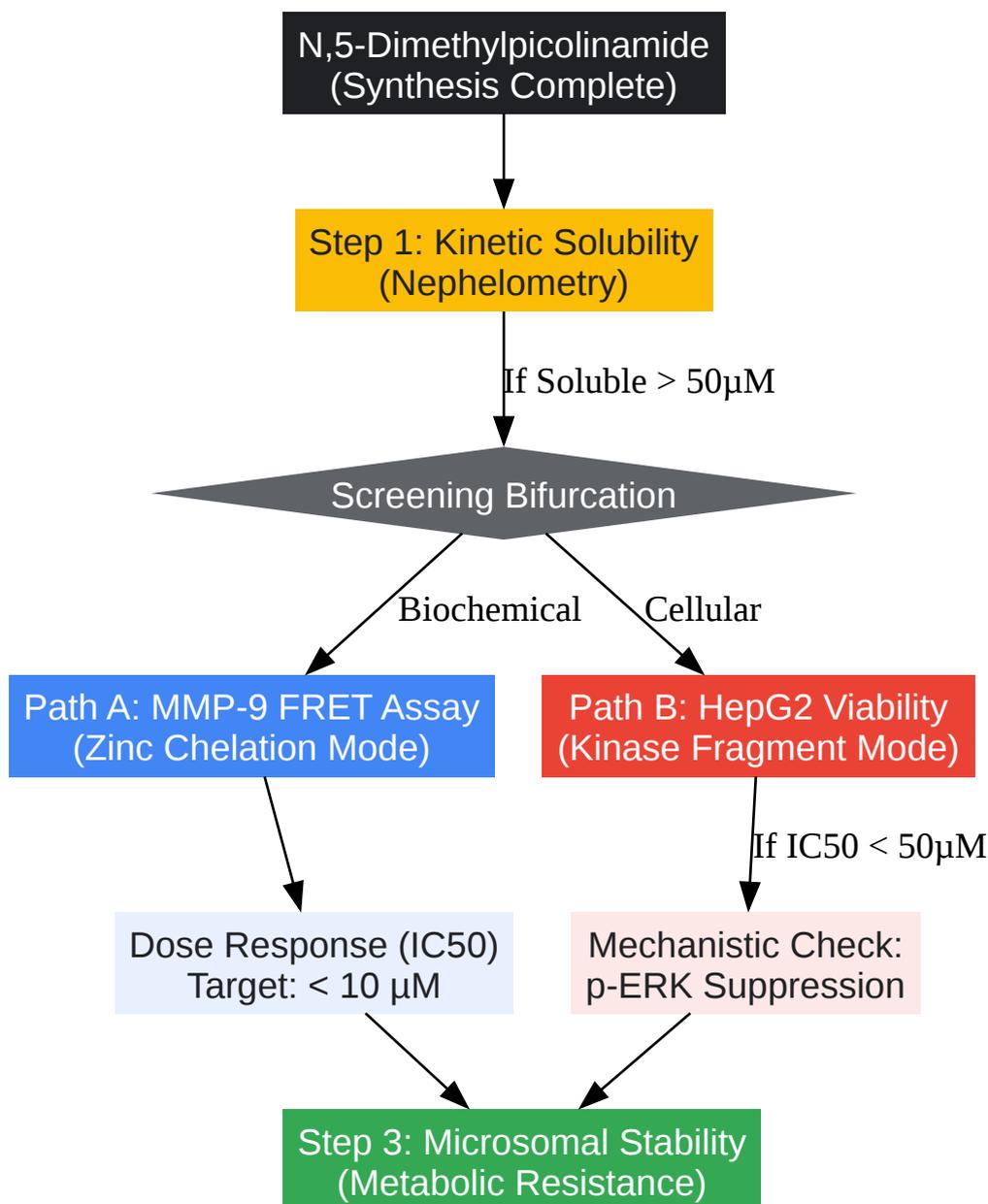
Protocol D: Liver Microsome Stability

- Incubation: Mix N,5-DMP (1 μ M) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer.
- Start: Add NADPH-generating system.
- Sampling: Quench aliquots at 0, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
- Success Metric:

mins indicates the 5-methyl group effectively hinders metabolism compared to unsubstituted picolinamide.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for characterizing N,5-DMP.



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Caption: Workflow bifurcates into biochemical (Zinc-dependent) and cellular (Kinase-dependent) pathways, converging on ADME stability.

References

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